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1,2,4,5-Benzenetetramine

Cat. No.: B1214210
CAS No.: 3204-61-3
M. Wt: 138.17 g/mol
InChI Key: ANUAIBBBDSEVKN-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Synthesis and Materials Science

1,2,4,5-Benzenetetramine, particularly in its more stable tetrahydrochloride salt form, is a highly valued precursor in materials science due to its ability to form robust, functional materials through polymerization and condensation reactions. sigmaaldrich.comsigmaaldrich.com Its four amino groups provide multiple reaction points, enabling the construction of complex, two-dimensional (2D) and three-dimensional (3D) structures.

The compound is fundamental to the synthesis of advanced polymers such as benzimidazole-linked polymers. sigmaaldrich.com These materials are under active investigation for applications like the selective capture of carbon dioxide. sigmaaldrich.com Furthermore, this compound serves as a novel source of both carbon and nitrogen for creating nitrogen-doped carbon dots (NCDs). sigmaaldrich.comnih.gov These NCDs are engineered for specific functions, including acting as highly selective fluorescent probes for detecting metal ions in aqueous solutions. sigmaaldrich.comnih.gov

In the field of coordination chemistry, this compound is employed as an organic ligand to construct metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials exhibit promising electronic and electrochemical properties, leading to their investigation in next-generation technologies. Research has demonstrated their potential in energy storage as electrode materials for lithium-ion batteries and as electrocatalysts for reactions like the oxygen reduction reaction. nih.gov

Historical Context of Research on Aromatic Polyamines

The scientific interest in aromatic amines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. psiberg.combritannica.com The discovery in 1856 that aniline (B41778), a simple aromatic amine derived from coal tar, could be transformed into "aniline purple" or mauveine by William Henry Perkin, marked the beginning of the post-aniline era of chemical synthesis. psiberg.com This breakthrough demonstrated that aromatic amines could serve as precursors to a wide array of vibrant and commercially valuable colorants.

This initial discovery spurred intense investigation into the chemistry of aromatic compounds. The elucidation of the benzene (B151609) ring structure by Friedrich August Kekulé in 1865 provided the theoretical foundation needed for chemists to rationally design and synthesize new molecules. britannica.com A pivotal moment came with the work of Johann Peter Griess, who in 1858 discovered the diazotization reaction, a process that converts primary aromatic amines into highly reactive diazonium salts. nih.govbritannica.com This reaction became the cornerstone of azo dye chemistry, as these salts could be coupled with other aromatic compounds like phenols and amines to produce a vast spectrum of colors. britannica.comunb.ca The first commercial azo dyes, such as Bismark brown, were developed shortly thereafter. nih.gov

Chemists like Rudolf Nietzki further expanded the field, contributing to the development of new classes of synthetic dyes derived from coal tar and advancing the understanding of their chemical structures. wikipedia.org As the industry grew, so did the understanding of the compounds themselves. In the 20th century, research revealed the carcinogenic potential of certain aromatic amines and the dyes derived from them, leading to significant investigations in toxicology and public health and the eventual regulation of their use. nih.govnih.govwikipedia.org This long history, from foundational dye synthesis to advanced materials and health science, established the rich field of aromatic amine chemistry from which the modern study of specialized molecules like this compound arises.

Scope of Academic Investigation

The unique structural and reactive properties of this compound have made it a subject of extensive academic investigation across multiple disciplines of chemistry and materials science. Current research is focused on harnessing its potential as a monomer to create materials with precisely controlled properties for a range of advanced applications.

A significant area of research is its use in the development of porous crystalline frameworks, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Scientists are exploring the synthesis of COFs from this compound for applications in photocatalysis and as carriers for drug delivery systems. nih.gov In a similar vein, it is used to fabricate MOFs and other coordination polymers designed for electronic and spintronic applications, where the interaction between the organic ligand and metal ions can produce tunable magnetic and conductive properties. nih.gov

In the field of energy storage, this compound is a key building block for novel electrode materials. Coordination polymers derived from this amine are being investigated as both anode and cathode materials in lithium-ion batteries, demonstrating potential for ultra-fast cycling and high stability. nih.gov Its ability to form conductive, redox-active polymers makes it a candidate for creating materials for next-generation energy systems.

Furthermore, the compound is integral to research in catalysis and sensing. Coordination polymers incorporating this compound are being designed as efficient and low-cost electrocatalysts. Theoretical and experimental studies have also explored materials synthesized from this amine for their potential as electrochemical sensors, for example, in the detection of nitroaromatic compounds. wikimedia.org The breadth of these investigations underscores the compound's foundational role in pushing the boundaries of materials chemistry.

Chemical and Physical Properties

PropertyValue (this compound)Value (this compound Tetrahydrochloride)Reference(s)
CAS Number 3204-61-34506-66-5 sigmaaldrich.comguidechem.com
Molecular Formula C₆H₁₀N₄C₆H₁₀N₄·4HCl sigmaaldrich.comguidechem.com
Molecular Weight 138.17 g/mol 284.01 g/mol sigmaaldrich.comguidechem.com
Appearance -Dark gray solid alfa-chemistry.com
Melting Point 274-276 °C≥300 °C sigmaaldrich.comguidechem.comalfa-chemistry.comchemicalbook.com
Boiling Point 400.9 °C (Predicted)Not Applicable guidechem.comchemicalbook.com
Topological Polar Surface Area 104 ŲNot Applicable nih.gov
InChI Key ANUAIBBBDSEVKN-UHFFFAOYSA-NBZDGCIJWPWHAOF-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4 B1214210 1,2,4,5-Benzenetetramine CAS No. 3204-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,4,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAIBBBDSEVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275759
Record name 1,2,4,5-Benzenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-61-3
Record name 1,2,4,5-Benzenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,4,5 Benzenetetramine

Preparation of 1,2,4,5-Benzenetetramine and its Hydrochloride Salt

The preparation of this compound (TAB) and its tetrahydrochloride salt (TAB·4HCl) is typically achieved through a multi-step process starting from readily available precursors. google.comresearchgate.net

A predominant synthetic route involves the use of 1,3-dichloro-4,6-dinitrobenzene (B1585067) (DCDNB) or 4,6-dinitrom-dichlorobenzene as the starting material. google.com This pathway consists of two main transformations: ammonolysis followed by catalytic hydrogenation.

Ammonolysis : The initial step is a double ammonolysis reaction where the chlorine atoms on the benzene (B151609) ring are substituted by amino groups. researchgate.net In one method, 1,3-dichloro-4,6-dinitrobenzene reacts with ammonia (B1221849) in a 1,4-dioxane (B91453) solvent at a pressure of 1.0 MPa to yield 4,6-dinitro-1,3-phenylenediamine (DADNB). researchgate.net Another patented process describes the reaction of 4,6-dinitro-m-dichlorobenzene with aqueous ammonia at temperatures between 80–100°C. vulcanchem.com This step is crucial as it introduces the first two of the four required amine functionalities.

Catalytic Hydrogenation Reduction : The intermediate, DADNB, which contains two nitro groups, is then reduced to form the final this compound. google.comresearchgate.net This reduction is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Nickel. google.com The reaction is carried out in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen gas atmosphere (0.1–1.0 MPa) at temperatures ranging from 30–80°C. google.com Following the hydrogenation, the catalyst is filtered off, and the resulting solution containing the free base TAB is processed. google.comresearchgate.net The free base can be isolated as a reddish-brown crystalline solid. google.com To obtain the more stable hydrochloride salt, concentrated hydrochloric acid is added to the filtrate, causing the precipitation of this compound tetrahydrochloride. google.comresearchgate.net

For applications such as the synthesis of high-performance polymers like polybenzimidazoles (PBIs), the purity of the this compound monomer is paramount. google.com Optimization focuses on maximizing yield and achieving "polymerization-grade" purity, which is often above 99%. google.comresearchgate.net

Key optimization strategies include:

Controlling Reaction Conditions : Systematic analysis of the ammonolysis step has clarified the relationship between pressure, temperature, and selectivity, allowing for minimized side reactions. researchgate.net Similarly, precise control of hydrogen pressure (0.5–1.0 MPa) and temperature (45–60°C) during catalytic hydrogenation ensures efficient and complete reduction of the nitro groups. vulcanchem.com

Purification : After hydrogenation, the solution is often decolorized using activated carbon to remove impurities. google.comresearchgate.net The final hydrochloride salt is obtained by concentration under reduced pressure and filtration, or through recrystallization. researchgate.net These purification steps are critical to achieving the required high purity.

Research has demonstrated the successful synthesis of TAB·4HCl with a purity of 99.3% and a total yield of 79.7% from DCDNB. researchgate.net Another patented method reports a total yield of over 75% with purity meeting polymerization-grade requirements. google.com

Synthesis Parameters for Polymerization-Grade this compound Tetrahydrochloride
ParameterMethod 1 (Research Paper) researchgate.netMethod 2 (Patent) google.com
Starting Material1,3-dichloro-4,6-dinitrobenzene (DCDNB)4,6-dinitro-m-dichlorobenzene
Ammonolysis Conditions1.0 MPa pressure, 1,4-dioxane solventAqueous ammonia, 80-100°C
Hydrogenation CatalystNot specified, in methanol solventPd/C or Ni
Hydrogenation ConditionsNot specified0.1-1.0 MPa H₂, 30-80°C
Final Purity99.3%>99% (Polymerization Grade)
Total Yield79.7%>75%

The most common precursor for this synthesis is 1,3-dichloro-4,6-dinitrobenzene (DCDNB), which can be conveniently prepared by the dinitration of m-dichlorobenzene. google.com The availability and relative low cost of this starting material make the described synthetic pathway viable for industrial production. google.com

While the dinitro-diamino intermediate pathway is well-established, research into novel routes continues. One alternative approach utilizes a 1,2,3-trichlorobenzene (B84244) byproduct, integrating nitroreduction and halogen hydrogenolysis during the hydrogenolysis step to streamline the process for industrial application. lookchem.com Another area of research involves microwave-assisted organic synthesis (MAOS), which has been used to construct complex architectures from this compound units, suggesting potential for novel synthesis of the monomer itself. mdpi.comgrafiati.com

Optimization of Synthesis for Polymerization-Grade Monomers

Derivatization and Functionalization Strategies

The four amine groups on the this compound ring provide multiple sites for reaction, making it a versatile building block for more complex molecules and polymers. cymitquimica.com

The presence of four amine groups on a single benzene ring makes this compound a highly reactive nucleophile. google.com The amine groups have a high donor number, indicating a strong ability to coordinate with other species, such as lithium ions in electrolyte solutions. researchgate.net This high reactivity allows the compound to readily participate in various chemical reactions, including coupling and polymerization processes. cymitquimica.com

The amine groups can undergo nucleophilic reactions to form new bonds. google.com This reactivity is harnessed in the synthesis of various polymers, where the tetramine (B166960) acts as a monomer. For example, it can be used in condensation reactions with carboxylic acids or their derivatives to form polybenzimidazoles (PBIs) or with aldehydes to form benzimidazole-linked polymers (BILPs). google.comsigmaaldrich.comprepchem.com The formation of amide bonds is a common strategy in medicinal chemistry, and the multiple amine sites on this compound offer pathways to complex amide derivatives. d-nb.info

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly those containing quinoxaline (B1680401) rings. The vicinal diamine arrangements (1,2- and 4,5- positions) are ideal for condensation reactions with 1,2-dicarbonyl compounds.

This reaction typically involves the condensation of this compound tetrahydrochloride with two equivalents of a 1,2-diketone, such as benzil (B1666583) or acenaphthoquinone, to form bis(quinoxalino) derivatives. chemrxiv.orgyok.gov.tr For instance, the reaction with acenapthoquinones produces bisacenapthopyrazinoquinoxaline (BAPQ) derivatives. yok.gov.tr Similarly, reacting it with 3,6-dibromophenantherene-9,10-dione in a mixture of ethanol and acetic acid yields a complex dibenzo[a,c]dibenzo[5,6:7,8]quinoxalino[2,3-i]phenazine structure. rsc.org These reactions create large, planar, and π-conjugated systems that are investigated for applications in materials science, such as organic field-effect transistors (OFETs). yok.gov.tr Another example is the construction of water-soluble, π-conjugated hexaazatrinaphthylene-based dendritic architectures through a microwave-assisted reaction between this compound and hexaketocyclohexane. mdpi.com

Examples of Condensed Ring Systems from this compound
Dicarbonyl ReactantResulting Ring SystemReference
Benzil2,3-diphenylquinoxaline-6,7-diamine chemrxiv.org
AcenaphthoquinoneBisacenapthopyrazinoquinoxaline (BAPQ) yok.gov.tr
3,6-dibromophenantherene-9,10-dioneTetrabromodibenzo[a,c]dibenzo[5,6:7,8]quinoxalino[2,3-i]phenazine rsc.org
HexaketocyclohexaneHexaazatrinaphthylene (HATNA) dendrimers mdpi.com

Reactivity and Reaction Mechanisms of 1,2,4,5 Benzenetetramine

Electron-Donating Characteristics and Redox Behavior

1,2,4,5-Benzenetetramine (BTA), a compound featuring four amino groups on a benzene (B151609) ring, exhibits significant electron-donating properties. cymitquimica.comlookchem.com The presence of multiple electron-rich amino groups enhances its reactivity and makes it a potent electron donor. cymitquimica.comlookchem.com This characteristic is central to its redox behavior, where it can undergo oxidation. Like hydroquinones, aromatic compounds with multiple amino groups, such as BTA, and their corresponding oxidized forms, like quinonediimines, represent a promising redox pair for applications in redox-active organic materials. acs.org

The electrochemical behavior of coordination polymers derived from 1,2,4,5-tetraaminobenzene has been investigated. acs.org These materials exhibit rich and reversible electrochemical properties, making them suitable for applications in lithium-ion batteries. acs.org Theoretical studies, such as those using density functional theory, have been employed to understand the structures, energies, and other properties of aminobenzene group molecules, providing further insight into their electronic characteristics. semanticscholar.org

Coupling Reactions and Polycondensation Processes

The multiple amino groups on this compound make it a key monomer in various coupling and polycondensation reactions to synthesize a range of polymers. cymitquimica.com It is widely used in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

One significant application is in the production of polybenzimidazoles (PBIs), a class of high-performance heterocyclic polymers. semanticscholar.orggoogle.com These polymers are typically synthesized through the polycondensation of aromatic tetramines with dicarboxylic acids or their derivatives. semanticscholar.orgresearchgate.net For example, this compound tetrahydrochloride can be reacted with 2,5-dihydroxyterephthalic acid to produce poly[1,4-(2,5-dihydroxy)phenylene benzodiimidazole], a polymer with good thermal stability and spinnability. google.com Similarly, N-substituted derivatives of BTA, such as N¹,N⁵-bis(3-methoxyphenyl)-1,2,4,5-benzenetetramine, undergo polyamidation with dicarbonyl chlorides to form film-forming polyamides, which can then be thermally cyclized to yield N-substituted polybenzimidazoles. semanticscholar.org

The reaction conditions for these polycondensations can be varied. High-temperature polycondensation in polyphosphoric acid (PPA) is a common method. researchgate.netresearchgate.net For instance, poly(2-sulfo-1,4-phenylenebenzobisimidazole) (2-SulfoPBI) has been synthesized by the high-temperature polycondensation of 4-carboxy-2-sulfobenzoic anhydride (B1165640) with 1,2,4,5-tetraaminobenzene tetrahydrochloride in PPA. researchgate.net Another approach involves using phosphorus pentoxide/methanesulfonic acid (PPMA) as both a condensing agent and a solvent. researchgate.net

Beyond PBIs, this compound is a precursor for other polymers. It can undergo co-condensation with compounds like 1,3,6,8-tetrakis(4-formylphenyl)pyrene to form pyrene-based benzimidazole-linked polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is also used to synthesize triazine-based benzimidazole-linked polymers for applications such as CO₂ capture. sigmaaldrich.comsigmaaldrich.com Furthermore, the polycondensation of this compound tetrahydrochloride with triquinoyl octahydrate leads to the formation of an aza-fused π-conjugated microporous framework. ua.es

The synthesis of highly conjugated and crystalline covalent organic frameworks (hcc-COFs) has also been achieved through the condensation reaction of this compound with hexaketocyclohexane. d-nb.info This reaction, which forms pyrazine (B50134) functional groups, can be facilitated by light and the presence of an acid catalyst and water. d-nb.info

Table 1: Examples of Polycondensation Reactions with this compound

Co-monomer Polymer Product Reaction Conditions Reference
2,5-Dihydroxyterephthalic acid Poly[1,4-(2,5-dihydroxy)phenylene benzodiimidazole] Polymerization google.com
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride N-methoxyphenyl substituted polybenzimidazole (after cyclization) Polyamidation at room temperature in DMAc or NMP semanticscholar.org
4-Carboxy-2-sulfobenzoic anhydride Poly(2-sulfo-1,4-phenylenebenzobisimidazole) (2-SulfoPBI) High-temperature polycondensation in polyphosphoric acid (PPA) researchgate.net
1,3,6,8-Tetrakis(4-formylphenyl)pyrene Pyrene-based benzimidazole-linked polymer Co-condensation in dimethylformamide sigmaaldrich.comsigmaaldrich.com
Triquinoyl octahydrate Aza-fused π-conjugated microporous framework Polycondensation ua.es
Hexaketocyclohexane Highly conjugated crystalline covalent organic framework (hcc-COF) Imine condensation in methanol (B129727)/mesitylene with water and acetic acid d-nb.info

Mechanisms of Imine and Benzimidazole (B57391) Formation

The formation of both imines and benzimidazoles from this compound involves nucleophilic addition and condensation reactions.

Imine Formation: The reaction of a primary amine with an aldehyde or ketone to form an imine (also known as a Schiff base) is a reversible, acid-catalyzed process. libretexts.orglumenlearning.comlibretexts.org The general mechanism proceeds through several steps:

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglumenlearning.commasterorganicchemistry.com This forms a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol intermediate called a carbinolamine. libretexts.orglumenlearning.com

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglumenlearning.commasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and creating an iminium ion. libretexts.orglumenlearning.com

Deprotonation: A base (such as water) removes a proton from the nitrogen to yield the final imine product. libretexts.orglumenlearning.com

The pH of the reaction is crucial; it is typically optimal around pH 5. lumenlearning.comlibretexts.org At low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for elimination. lumenlearning.comlibretexts.org In the context of this compound, its multiple primary amino groups can react with carbonyl compounds, such as hexaketocyclohexane, to form multiple imine linkages, leading to the formation of polymers like covalent organic frameworks. d-nb.info

Benzimidazole Formation: The synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (or in this case, a tetraamine (B13775644) with ortho-disposed amino groups) with a carboxylic acid or its derivative. researchgate.net The general mechanism for the formation of the benzimidazole ring is as follows:

Nucleophilic Acyl Substitution: One of the ortho-amino groups of the benzenetetramine acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid (or its activated form, like an acid chloride). This is a nucleophilic acyl substitution reaction that, after the elimination of water (or HCl), forms an N-acyl-o-phenylenediamine intermediate.

Intramolecular Cyclization: The second ortho-amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide group.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the fused imidazole (B134444) ring, yielding the benzimidazole structure.

In the case of this compound, it has two pairs of ortho-amino groups, allowing it to react with dicarboxylic acids to form polybenzimidazoles. semanticscholar.orgresearchgate.net The reaction essentially involves the formation of two benzimidazole rings per monomer unit. This process is the foundation for creating high-performance polymers like PBI. semanticscholar.orgresearchgate.net

Applications in Advanced Materials Science

Polymeric Materials Derived from 1,2,4,5-Benzenetetramine

This compound is a key precursor in the synthesis of several classes of polymeric materials, particularly those featuring benzimidazole (B57391) linkages. These polymers are noted for their exceptional thermal stability, chemical resistance, and unique electronic properties.

The reaction between the ortho-diamine groups of this compound and aldehyde-functionalized molecules results in the formation of benzimidazole rings. This linkage is the foundation for a class of materials known as benzimidazole-linked polymers (BILPs), which are porous, amorphous networks with significant potential for gas separation and storage. nih.gov

A notable example of a BILP is formed through the co-condensation of this compound tetrahydrochloride with 1,3,6,8-tetrakis(4-formylphenyl)pyrene. sigmaaldrich.comrsc.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction, typically conducted in dimethylformamide, produces a pyrene-based benzimidazole-linked polymer, designated as BILP-10. rsc.orgrsc.org A key feature of this polymer is the use of pyrene (B120774) as a structural unit, which promotes the self-assembly of the material into nanofibers. rsc.org This morphology is attributed to the strong π-π stacking interactions between the pyrene moieties. rsc.org

The resulting nanofibrous material possesses a moderate Brunauer-Emmett-Teller (BET) surface area and exhibits remarkable selectivity for carbon dioxide (CO₂) capture. rsc.org The amphoteric pore walls, containing basic imidazole (B134444) groups, contribute to the high binding affinity for acidic CO₂ gas. Research has demonstrated that BILP-10 can store significant amounts of CO₂ and hydrogen (H₂), with isosteric heats of adsorption that surpass many previously reported porous organic polymers. rsc.org

Table 1: Gas Adsorption Properties of Pyrene-Based Polymer (BILP-10)

Parameter Value Conditions Source
BET Surface Area (SABET) 787 m²/g - rsc.org
CO₂ Uptake 4.0 mmol/g 273 K / 1.0 bar rsc.org
High-Pressure CO₂ Uptake 13.3 mmol/g 298 K / 40 bar
H₂ Uptake 1.6 wt% 77 K / 1.0 bar rsc.org
High-Pressure H₂ Uptake 27.3 g/L 77 K / 40 bar
**Isosteric Heat of Adsorption (CO₂) ** 38.2 kJ/mol - rsc.org
**Isosteric Heat of Adsorption (H₂) ** 9.3 kJ/mol - rsc.org
CO₂/N₂ Selectivity 128 273 K rsc.org

| CO₂/CH₄ Selectivity | 18 | 273 K | rsc.org |

This compound is also a precursor for synthesizing triazine-based benzimidazole-linked polymers, which are designed for highly selective CO₂ capture. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In these materials, a nitrogen-rich triazine core is typically functionalized with aldehyde groups, which then react with the amine groups of this compound to form the porous polymer network. The incorporation of both triazine and benzimidazole functionalities creates a framework with numerous nitrogen sites that can act as preferential binding sites for CO₂, enhancing both uptake capacity and selectivity over other gases like nitrogen (N₂). researchgate.netacs.org The synthesis of these porous organic polymers (POPs) often involves a condensation reaction between monomers like 2,4,6-tris(4-formylphenyl)-1,3,5-triazine and the tetra-amine. acs.org The resulting materials possess good thermal stability and high porosity, which are crucial for effective gas capture applications. researchgate.net

The utility of this compound extends to other advanced polymer systems. One such application is in the fabrication of supported benzimidazole-linked polymer membranes for pre-combustion CO₂ capture. nih.gov These membranes, synthesized via interfacial polymerization, demonstrate exceptional hydrogen (H₂)/CO₂ selectivity at elevated temperatures (up to 423 K) and show long-term stability, making them suitable for demanding industrial gas separation processes. nih.gov

In another innovative approach, a derivative, N¹,N⁵-bis(3-methoxyphenyl)-1,2,4,5-benzenetetramine, has been used to create self-phosphorylating polybenzimidazoles (PBI) for high-temperature polymer-electrolyte membrane (HT-PEM) fuel cells. mdpi.com These polymers are initially cast into membranes and, during operation in a fuel cell at 160-180 °C, undergo self-phosphorylation. This process dramatically increases proton conductivity, leading to a significant enhancement in fuel cell power output. mdpi.com

When this compound is used as an organic linker with metal ions, it can form coordination polymers, a class of materials related to metal-organic frameworks (MOFs). These materials exhibit a range of interesting electronic and magnetic properties due to the interaction between the metal d-orbitals and the π-system of the organic linker.

One-dimensional (1D) π–d conjugated coordination polymers have been synthesized using this compound (BTA) as the organic linker and various transition metals (such as Ni, Cu, Cr, Mn, Fe, Co) as the metallic nodes. nih.govfigshare.comacs.orgskoltech.ru These materials are of interest for their potential in spintronics, electrochromic devices, and energy storage. nih.govfigshare.comacs.org

A well-studied example is a nickel-based coordination polymer (Ni-BTA), which can be grown as nanowires on various substrates. nih.govfrontiersin.org This 1D structure facilitates charge transport along the polymer chain. nih.gov The Ni-BTA material exhibits both electrochromic (color-changing) and energy storage capabilities simultaneously. nih.govfrontiersin.org It demonstrates high performance in both areas, with large optical modulation, high coloration efficiency, and a significant gravimetric capacity for charge storage. nih.gov Furthermore, the material shows excellent durability, maintaining its properties over thousands of electrochemical cycles. nih.govfrontiersin.org These polymers have also been investigated as electrode materials in lithium-ion, sodium-ion, and potassium-ion batteries, showing high specific capacities and stable cycling performance. skoltech.ruresearchgate.net In another application, Ni-BTA has been used as an intercalant in MXene nanosheets to create high-performance supercapacitor electrodes, where it prevents restacking and improves electrochemical activity. nih.gov

Theoretical studies based on first-principles calculations have explored a family of 1D TM-BTA (TM = Cr, Mn, Fe, Co, Ni, Cu) coordination polymers, predicting diverse magnetic properties. figshare.comacs.org These studies indicate that while all are semiconductors, the Mn-, Fe-, and Co-BTA polymers have ferromagnetic ground states. figshare.comacs.org

Table 2: Performance of Ni-BTA One-Dimensional Coordination Polymer

Application Area Performance Metric Value Source
Electrochromics Optical Modulation 61.3% nih.gov
Coloration Efficiency 223.6 cm²/C nih.gov
Cycling Stability Maintained after 10,000 cycles nih.govfrontiersin.org
Energy Storage Gravimetric Capacity 168.1 mAh/g nih.gov
Supercapacitors (as Ni-BTA/MXene) Gravimetric Specific Capacitance 264.4 F/g nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
This compound tetrahydrochloride
1,3,6,8-tetrakis(4-formylphenyl)pyrene
2,4,6-tris(4-formylphenyl)-1,3,5-triazine
3,3′,4,4′-tetraaminobiphenyl
Carbon Dioxide
Copper
Chromium
Cobalt
Dimethylformamide
Hydrogen
Iron
Manganese
N¹,N⁵-bis(3-methoxyphenyl)-1,2,4,5-benzenetetramine
Nickel
Nitrogen

Coordination Polymers and Metal-Organic Frameworks

Design Principles for Metal-1,2,4,5-Benzenetetramine Frameworks

The design of metal-organic frameworks (MOFs) utilizing this compound as a building block is predicated on the principles of coordination chemistry. The tetraamine (B13775644) molecule can act as a tetradentate ligand, capable of binding to metal ions through its four amine groups to create extended network structures. vulcanchem.com The choice of metal ion and the reaction conditions are critical factors that dictate the dimensionality, topology, and properties of the resulting framework.

A key strategy in the design of these frameworks involves controlling the reaction kinetics to achieve crystalline rather than amorphous materials. acs.org For instance, in the synthesis of conjugated coordination polymers (CCPs) with nickel (Ni) ions and this compound (BTA), rapid reaction rates can lead to cross-linking and amorphous 2D nanosheets with poor conductivity. acs.org By slowing down the reaction, for example, through a solvent-vapor diffusion method, a more controlled 1:1 coordination between Ni2+ and BTA can be achieved, resulting in high-quality microcrystals with a 1D polymer skeleton, enhanced thermal stability, and higher electrical conductivity. acs.org

The ultrasmall size of the this compound linker allows for the creation of MOFs with a high density of active sites. nih.govnih.gov The combination of the metal node and the organic linker is crucial in determining the electrochemical performance of the MOF. For example, in aqueous zinc-ion batteries, a copper-based BTA framework (Cu-BTA) exhibits superior performance to a nickel-based one (Ni-BTA) due to a dual redox mechanism involving both the copper ion and the BTA ligand. nih.gov

Redox-Active Organic Materials and Electrochemical Properties

Aromatic compounds with multiple amine groups, such as this compound, and their corresponding oxidized forms, like quinonediimines, are promising redox-active organic materials. acs.org This redox activity is central to their application in electrochemical energy storage.

One-dimensional π-d conjugated coordination polymers synthesized from this compound and metal nodes like nickel (Ni-BTA) exhibit excellent electrochemical and electrochromic properties. d-nb.info These materials can be grown on various substrates and demonstrate large optical modulation, high coloration efficiency, and significant gravimetric capacity, making them suitable for smart energy storage indicators. d-nb.info

The electrochemical performance of these materials is rooted in the reversible redox reactions of both the metal ions and the organic ligands. nih.govresearchgate.net For instance, in a Cu-BTA framework used as a cathode for aqueous zinc-ion batteries, a one-electron redox reaction occurs at the copper ions (Cu2+/Cu+), while a two-electron redox reaction takes place on the organic ligands (C=N/C-N). nih.gov This dual redox activity significantly enhances the reversible capacity of the material. nih.gov The delocalized electronic structure within these coordination polymers provides an effective pathway for electron transport, which is crucial for efficient energy storage. researchgate.net

Carbon-Based Nanomaterials Synthesis

Nitrogen-Doped Carbon Dots (NCDs) Production

This compound tetrahydrochloride is a valuable precursor for the synthesis of nitrogen-doped carbon dots (NCDs) due to its high nitrogen content. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of multiple amine groups on the benzene (B151609) ring facilitates the incorporation of nitrogen atoms into the carbon dot structure during synthesis. mdpi.com This nitrogen doping introduces new surface states that can enhance the quantum yield of the resulting NCDs. mdpi.com The number of amino groups on the aniline (B41778) precursor has been shown to directly influence the optical properties of the synthesized CDs, with more amino groups leading to a redshift in both excitation and emission wavelengths. mdpi.com

Solvothermal Methods for Carbon Dot Synthesis

The solvothermal method is a common one-step approach for synthesizing carbon dots from this compound. rsc.orgresearchgate.netnih.govx-mol.com In a typical procedure, this compound tetrahydrochloride is dissolved in a solvent, such as ethanol (B145695), and heated in a sealed autoclave at a specific temperature for a set duration. researchgate.netnih.gov The reaction temperature and time are critical parameters that significantly impact the optical properties of the resulting CDs. nih.gov For instance, in the synthesis of red-emitting CDs, the optimal conditions were found to be 170°C for 5.5 hours. nih.gov This method allows for the formation of CDs through a process of carbonization and aggregation. nih.gov

Functionalization and Tunable Emission Properties of Carbon Dots

Carbon dots synthesized from this compound can be functionalized to tune their properties for specific applications. The surface of these CDs is often rich in functional groups like amines, which can be further modified. researchgate.net For example, CDs synthesized through a microwave-assisted hydrothermal method using dexamethasone (B1670325) and this compound exhibit red fluorescence due to an intramolecular charge transfer (ICT) mechanism. nih.govacs.org The residual ortho-diamino groups on these CDs can selectively react with formaldehyde, leading to a shift to green fluorescence, which enables ratiometric sensing. nih.govacs.org

The emission properties of these carbon dots can be tuned by controlling the synthesis conditions and precursors. By using this compound tetrahydrochloride as the carbon source in a solvothermal method with ethanol as the solvent, red-emitting CDs with a quantum yield as high as 30.2% have been produced. rsc.orgresearchgate.netx-mol.com Through chromatographic separation, it is possible to isolate CDs with different emission wavelengths, such as red (619 nm), orange (608 nm), and yellow (554 nm), which also differ in particle size and elemental composition. rsc.orgresearchgate.netnih.govx-mol.com

Role in Electrochemical Energy Storage Systems

This compound and its derivatives are key components in the development of advanced electrochemical energy storage systems, including batteries and supercapacitors. cambridge.orgsci-hub.sersc.org

In lithium-ion batteries (LIBs), coordination polymers derived from 1,2,4,5-tetraaminobenzene and transition metals like nickel(II) and copper(II) have been investigated as both anode and cathode materials. researchgate.netacs.org These materials exhibit fast cycling behavior and impressive stability. researchgate.net For example, a nickel-based polymer demonstrated a specific capacity of 83 mAh g⁻¹ at a high current density of 20 A g⁻¹ and retained 79% of this capacity after 20,000 cycles when used as an anode. researchgate.net When used as a cathode, a copper-based polymer showed a specific capacity of up to 262 mAh g⁻¹. researchgate.net

Covalent organic frameworks (COFs) synthesized from this compound and hexaketocyclohexane have shown remarkable lithium-ion storage capability, reaching up to 842 mAh g⁻¹. cambridge.org Aza-covalent organic frameworks (Aza-COFs) based on the same precursors have demonstrated exceptional performance in sodium-ion batteries (SIBs), with an average specific capacity of 550 mAh g⁻¹ and high energy and power densities. nih.gov Furthermore, a nickel-based coordination polymer derived from 1,2,4,5-tetraaminobenzene has been successfully used as a fast and stable anode for potassium batteries, delivering a reversible capacity of 220 mAh g⁻¹. rsc.org

Precursors for Electrode Materials in Rechargeable Batteries

This compound serves as a critical organic linker in the creation of coordination polymers for both anodes and cathodes in lithium-ion batteries and beyond. These materials leverage the redox activity of the organic ligand and the coordinated metal centers to store and release energy.

Transition metal coordination polymers derived from this compound (BTA) have emerged as promising anode materials, particularly for high-rate applications. researchgate.netskoltech.ru These one-dimensional π-d conjugated polymers, formed with metal ions like nickel(II) and copper(II), exhibit remarkable electrochemical stability and performance. researchgate.netmdpi.com

In the anode mode, both nickel and copper-based BTA polymers demonstrate ultrafast cycling capabilities and impressive stability. researchgate.netacs.org The nickel-based coordination polymer (Ni-BTA), in particular, has shown exceptional high-rate performance and durability. researchgate.netskoltech.ru When tested as an anode in lithium-ion batteries, the Ni-BTA material can achieve a specific capacity of 83 mAh g⁻¹ at a very high current density of 20 A g⁻¹. researchgate.netacs.org Furthermore, it retains 79% of this capacity after 20,000 cycles, highlighting its excellent cycling stability. researchgate.netacs.org The charge storage mechanism in these anode materials is believed to involve a reversible two-electron reduction of the polymer's repeating units. skoltech.ru

Research has also extended to potassium-ion batteries, where a Ni-based coordination polymer using 1,2,4,5-tetraaminobenzene as the ligand delivered a reversible capacity of 220 mAh g⁻¹ at 0.1 A g⁻¹. nih.govresearchgate.net This material also showcased excellent rate capability, with a capacity of 104 mAh g⁻¹ at 10 A g⁻¹, which corresponds to a charging time of about 40 seconds. nih.govresearchgate.net The capacity fade was minimal, at only 4.4% after 200 cycles at 1 A g⁻¹, indicating robust performance. nih.govresearchgate.net

As a cathode component, coordination polymers utilizing this compound linkers have demonstrated high specific capacities. skoltech.ruacs.org The copper-based polymer (Cu-BTA) has shown a specific capacity of up to 262 mAh g⁻¹ in a voltage range of 1.5–4.1 V vs. Li/Li⁺, corresponding to a high energy density of 616 W h kg⁻¹. researchgate.netacs.org

The electrochemical performance of these cathode materials is influenced by the choice of the transition metal. In a comparative study, Cu-BTA exhibited better performance than Ni-BTA, delivering a capacity of 330 mAh g⁻¹ at a current density of 0.2 A g⁻¹, while Ni-BTA showed a capacity of 200 mAh g⁻¹. nih.gov This difference is attributed to a dual redox mechanism in the Cu-BTA material, involving both the copper metal node and the BTA ligand. nih.gov The use of an ultrasmall ligand like BTA helps to maximize the redox activity within the material. nih.gov

Electrochemical Performance of this compound-Based Electrode Materials
Electrode TypeMaterialIonSpecific CapacityCurrent DensityCycling StabilityReference
AnodeNi-BTALi⁺83 mAh g⁻¹20 A g⁻¹79% retention after 20,000 cycles researchgate.netacs.org
AnodeNi-based PolymerK⁺220 mAh g⁻¹0.1 A g⁻¹4.4% fade after 200 cycles nih.govresearchgate.net
CathodeCu-BTALi⁺262 mAh g⁻¹Not specifiedNot specified researchgate.netacs.org
CathodeCu-BTANot specified330 mAh g⁻¹0.2 A g⁻¹Not specified nih.gov
CathodeNi-BTANot specified200 mAh g⁻¹0.2 A g⁻¹Not specified nih.gov
Anode Materials Based on Transition Metal Coordination Polymers

Electrolyte Additives for Interfacial Engineering

The performance and stability of lithium metal batteries are critically dependent on the properties of the solid electrolyte interphase (SEI), a protective layer that forms on the lithium metal anode. This compound, in its tetrahydrochloride form, has been investigated as a functional electrolyte additive to engineer a more stable and efficient SEI.

The use of this compound tetrahydrochloride (BHCL) as a dual-function electrolyte additive has been shown to promote the formation of a robust, inorganic-rich SEI. researchgate.net The mechanism involves the interaction of the additive's components with the electrolyte and the lithium anode. The free chloride ions from BHCL participate in the formation of a rigid, inorganic SEI layer rich in lithium chloride (LiCl). researchgate.net This LiCl-rich interphase is beneficial for stable battery cycling. researchgate.net

The amine groups in the this compound molecule play a crucial role in its function as an electrolyte additive. These amine groups have a high donor number, which increases the affinity for lithium ions. researchgate.net This enhanced lithium affinity helps to fine-tune the solvation chemistry of the electrolyte. researchgate.net

By controlling the solvent sheath around the lithium ions, the BHCL additive influences the deposition of lithium metal. researchgate.net This leads to more uniform lithium deposition, which is critical for preventing the growth of dendrites—needle-like structures that can cause short circuits and battery failure. researchgate.net The combination of a LiCl-rich SEI and controlled solvent sheath results in significantly enhanced battery performance. researchgate.net For instance, a modified Li||Li symmetric battery with the BHCL additive was able to cycle stably for over 2500 hours at a current density of 1 mA cm⁻². researchgate.net

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

First-principles calculations, a cornerstone of computational materials science, have been instrumental in elucidating the electronic characteristics of BTA-based systems. acs.orgfigshare.com When BTA is used as an organic ligand to form one-dimensional (1D) coordination polymers with transition metals (TM = Cr, Mn, Fe, Co, Ni, and Cu), the resulting materials (TM-BTA) are predicted to be semiconductors. figshare.comresearchgate.net

The electronic properties of these polymers are governed by the interaction between the d orbitals of the metal atoms and the π orbitals of the BTA ligand. acs.orgfigshare.com This π-d conjugation is a key feature that dictates the magnetic and electronic behavior of the coordination polymers. figshare.comresearchgate.net

Electron Localization Function (ELF) analysis is a valuable tool for visualizing chemical bonds. In related systems, ELF analysis has been used to understand changes in electron density and the nature of interactions upon complex formation. For instance, it can distinguish between covalent bonding and non-covalent interactions based on the degree of electron localization. mdpi.com Similarly, Natural Bond Orbital (NBO) analysis helps to understand charge transfer mechanisms between donor and acceptor sites within molecular complexes. mdpi.com

In the context of covalent organic frameworks (COFs) synthesized from BTA, the extended π-conjugated structure is a defining characteristic. d-nb.info This conjugation allows for efficient electron movement, leading to notable electrical conductivity. d-nb.info Advanced techniques like electron energy-loss spectroscopy (EELS) coupled with chemical mapping have been used to determine the elemental and atomic bonding characteristics in such nitrogen-rich, graphitic structures. escholarship.org

Geometrical Optimization and Conformational Analysis

Computational methods are essential for determining the most stable geometric structures and conformational preferences of molecules and materials. For 1D TM-BTA coordination polymers, Born-Oppenheimer molecular dynamic simulations have demonstrated that these structures can maintain their lattice integrity at high temperatures, up to 800 K. acs.orgfigshare.com This indicates significant thermal stability.

In the synthesis of covalent organic frameworks (COFs), such as those derived from BTA and hexaketocyclohexane, computational modeling plays a crucial role. d-nb.info For instance, the geometry of a COF crystal structure can be optimized using density functional theory (DFT) calculations, often incorporating dispersion corrections to accurately model non-covalent interactions. uni-muenchen.de The optimized unit cell parameters for a specific COF, hcc-COF, were determined to be a = b = 15.784 Å, c = 4.75 Å, α = β = 49.83°, and γ = 60.00°, with a P1 space group. d-nb.info Structural simulations also help in understanding the stacking configurations, such as the AA inclined stacking observed in hcc-COF. d-nb.info

Furthermore, computational studies can predict and explain the formation of complex nanostructures. For example, simulations have suggested that the presence of five- or seven-membered macrocyclic rings can act as defects, leading to the formation of curved, onion-like COF structures. escholarship.org

Magnetic Properties and Spintronic Applications

The unique electronic structure of BTA-based coordination polymers gives rise to interesting magnetic properties with potential applications in spintronics. Spintronics is a field that utilizes the spin of electrons, in addition to their charge, to carry information, offering the potential for faster and more energy-efficient devices. researchgate.net

First-principles calculations have shown that several one-dimensional TM-BTA coordination polymers, specifically those with Mn, Fe, and Co, exhibit ferromagnetic ground states. figshare.comresearchgate.net Ferromagnetism arises from the long-range superexchange interaction between the d orbitals of the transition metal and the π orbitals of the BTA ligand. acs.orgfigshare.com This interaction allows for the alignment of electron spins over a distance, leading to spontaneous magnetization. mdpi.com The magnetic properties of these materials can be tuned, and they exhibit large magnetic anisotropic energy. acs.orgfigshare.com

A particularly interesting property predicted for Mn-BTA and Fe-BTA is that they are bipolar magnetic semiconductors (BMS). acs.orgfigshare.comresearchgate.net A BMS is a material where the valence band maximum and conduction band minimum have opposite spin polarizations. arxiv.org This unique band structure allows for the generation of fully spin-polarized currents, and the direction of this spin polarization can be controlled by an external gate voltage. researchgate.net

Furthermore, these BMS materials can be transformed into half-metals through carrier doping. acs.orgfigshare.com A half-metal is a material that behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for electrons of the opposite spin. This property is highly desirable for spintronic applications. acs.org The ability to switch between a BMS and a half-metallic state offers a pathway for creating novel spintronic devices. arxiv.org

Carrier doping, the intentional introduction of charge carriers (electrons or holes), is a powerful method to manipulate the electronic and magnetic properties of materials. In the case of Mn-BTA and Fe-BTA coordination polymers, carrier doping can induce a transition to a half-metallic state with controlled spin-polarization orientation. acs.orgfigshare.com

Studies on related one-dimensional coordination polymers have shown that the level of doping can lead to a continuous crossover of electronic and magnetic properties. researchgate.net For example, depending on the doping level, a material can exhibit behaviors ranging from a ferromagnetic insulator to a paramagnetic semiconductor or a diluted antiferromagnetic semiconductor. researchgate.net This tunability through carrier doping highlights the potential of these materials for designing advanced nanoelectronic and spintronic devices. acs.orgresearchgate.net

Bipolar Magnetic Semiconductors and Half-Metallicity

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. For instance, DFT calculations have been employed to study the synthesis of covalent organic frameworks (COFs) from BTA. The condensation reaction between BTA and hexaketocyclohexane to form an imine-linked COF is an example where computational analysis can provide insights into the reaction pathway and the stability of intermediates. d-nb.info

In a broader context, DFT has been used to elucidate the mechanisms of various chemical reactions, including the hydrogen evolution reaction catalyzed by cobalt complexes. acs.org These studies can explain experimental observations, such as anomalous reduction potentials, by examining the protonation states of ligands and the formation of catalytic intermediates. acs.org While specific computational studies on the reaction mechanisms of BTA itself are not detailed in the provided context, the application of these methods to similar systems demonstrates their capability to provide a deep understanding of the chemical processes involving BTA.

Interactive Data Table: Properties of 1D TM-BTA Coordination Polymers

Metal (TM)Predicted Ground StateMagnetic PropertyPotential Application
CrSemiconductor-Spintronics
MnFerromagneticBipolar Magnetic SemiconductorSpintronics
FeFerromagneticBipolar Magnetic SemiconductorSpintronics
CoFerromagnetic-Spintronics
NiSemiconductor-Spintronics
CuSemiconductor-Spintronics

This table summarizes the predicted properties of one-dimensional transition metal-1,2,4,5-benzenetetramine coordination polymers based on first-principles calculations. figshare.comresearchgate.net

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., FTIR, NMR)

Spectroscopic techniques are fundamental in confirming the chemical structure of 1,2,4,5-Benzenetetramine and tracking its transformation during polymerization or modification.

Fourier-Transform Infrared (FTIR) Spectroscopy is extensively used to identify the functional groups present in the monomer and the resulting polymers. In the analysis of this compound tetrahydrochloride, a broad band corresponding to the symmetrical stretching vibration of the amine group (NH2 st) is observed around 2926 cm⁻¹. ua.es When it is used to synthesize a quinoxaline-based polymer (QP-4Br), characteristic bands appear at 1698, 1578, 1488, and 823 cm⁻¹. rsc.org The disappearance of the monomer's characteristic peaks and the appearance of new bands, such as the C=N stretching vibration at approximately 1253 cm⁻¹ in an aza-fused microporous framework (Aza-CMP), confirms the successful condensation reaction. ua.es

Compound FTIR Characteristic Peaks (cm⁻¹) and Assignments Reference
This compound Tetrahydrochloride2926 (N-H stretch) ua.es
This compound (solid crystal)3448.2, 3410.0, 3290.5 (N-H stretches); 1633.3 (N-H bend) google.com
Aza-CMP (Polymer from this compound)1644 (C=C stretch); 1475 (Aromatic C-C vibration); 1253 (C=N stretch) ua.es
QP-4Br (Polymer from this compound)1698, 1578, 1488, 823 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic environment within a molecule. While detailed spectra for the monomer itself are not extensively published, certificates of analysis for its hydrochloride salt confirm its structure via ¹H NMR. medchemexpress.com More commonly, NMR is applied to characterize the complex structures derived from this compound. For instance, solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is invaluable for elucidating the structure of insoluble polymers. In the Aza-CMP framework, distinct signals at 141 ppm, 129 ppm, and 105 ppm were assigned to the different carbon atoms within the polymer structure, confirming the framework's architecture. ua.es Similarly, the ¹³C CP-MAS NMR spectrum of a porphyrin-based polymer (PBILP) was recorded to verify its successful synthesis. rsc.org

Diffraction and Microscopic Analysis (e.g., XRD, TEM)

To understand the morphology and crystalline nature of materials synthesized using this compound, researchers employ diffraction and microscopy techniques.

X-Ray Diffraction (XRD) is crucial for determining the crystallinity of materials. While structural data for the monomer itself is not widely public, the technique is heavily applied to the polymers it forms. vulcanchem.com For example, powder XRD (PXRD) analysis was used to confirm the crystalline framework of piperazine-linked CoPc-based covalent organic frameworks (COFs) synthesized from this compound. nih.gov The presence or absence of sharp peaks in the PXRD pattern can distinguish between crystalline and amorphous materials. The Aza-CMP polymer, for instance, showed a broad, amorphous halo in its XRD pattern, indicating a lack of long-range ordered structure. ua.es

Transmission Electron Microscopy (TEM) allows for direct visualization of the nanostructure and morphology of materials. TEM has been used to study the morphology of various polymers and composites derived from this compound. rsc.org For instance, High-Resolution TEM (HRTEM) and High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) were used to observe the structure and elemental distribution of a cobalt-benzenetetramine complex supported on carbon nanotubes (Co-BTA@CNTs). researchgate.net

Gas Sorption Analysis for Porous Materials

This compound is a key building block for creating porous materials like benzimidazole-linked polymers (BILPs) and covalent organic frameworks (COFs), which are studied for gas storage and separation. rsc.orgmdpi.comacs.org

Gas Sorption Analysis is the primary method for characterizing the porosity of these materials. Nitrogen adsorption-desorption isotherms measured at 77 K are standard for determining key textural properties. rsc.org Before analysis, samples are typically degassed under vacuum at elevated temperatures (e.g., 150 °C for 12 hours) to ensure that the pores are free of any guest molecules, such as solvents or water. rsc.org

From these isotherms, several parameters are calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material, which is a measure of the total surface area available for gas adsorption. rsc.org

Pore Volume and Size Distribution: The total pore volume is derived from the amount of gas adsorbed at a relative pressure close to saturation. The pore size distribution, which describes the relative abundance of different pore sizes, is often calculated using models like the Non-Local Density Functional Theory (NLDFT). rsc.orgmdpi.com

Research on a porous organic polymer named BILP-19, synthesized from this compound tetrahydrochloride, involved measuring argon (87 K), nitrogen (77 K), and carbon dioxide (273 K) isotherms to fully characterize its porosity. mdpi.com The NLDFT model applied to the isotherm data indicated that the majority of the pores had diameters smaller than 1 nm, classifying it as an ultramicroporous material. mdpi.com Such materials are of significant interest for applications like carbon dioxide capture. mdpi.comnih.gov

Porous Material Analysis Method Key Findings Reference
PBILPNitrogen Adsorption (77 K)Determination of BET surface area, pore volume, and pore size distribution using NLDFT model. rsc.org
BILP-19Ar (87 K), N₂ (77 K), CO₂ (273 K) AdsorptionHigh CO₂ uptake (up to 6 mmol·g⁻¹ at 273 K); primarily ultramicroporous (<1 nm). mdpi.com
General Porous PolymersNitrogen Adsorption (77 K)Calculation of surface area and porosity. acs.org

Future Directions and Emerging Research Avenues

Novel Material Architectures Incorporating 1,2,4,5-Benzenetetramine

The symmetrical and highly functional nature of BTA makes it an ideal monomer for constructing complex and high-performance polymers and nanomaterials. vulcanchem.com Future research is increasingly focused on moving beyond simple polymers to create sophisticated, multi-dimensional material architectures.

One major area of development is in π-conjugated dendritic scaffolds . Researchers have successfully synthesized water-soluble, π-conjugated hexaazatrinaphthylene (HATNA) based dendritic structures using BTA and hexaketocyclohexane as building blocks. mdpi.comomicsdi.org These novel architectures are being explored for their applications in electronic and optoelectronic devices due to their unique molecular structures and assembly properties. mdpi.com

Another significant direction is the synthesis of benzimidazole-linked polymers (BILPs) . By condensing BTA with aldehyde-containing molecules, such as tris(4-formylphenyl)amine, researchers have created ultramicroporous organic networks. mdpi.com These materials exhibit exceptional gas sorption properties, particularly for carbon dioxide, highlighting their potential for applications in gas separation and storage. mdpi.comsigmaaldrich.com

Furthermore, BTA serves as a crucial precursor for creating coordination polymers . researchgate.netskoltech.ru By reacting BTA with transition metal ions like nickel(II) and copper(II), scientists have synthesized one-dimensional coordination polymers. researchgate.net These materials are under investigation for their conductive properties and electrochemical stability, which are essential for developing new electronic and energy storage devices. researchgate.net The ability of BTA's amine groups to coordinate with metal ions allows for the creation of materials with tunable properties based on the chosen metal. cymitquimica.com

The synthesis of carbon dot nanomaterials from BTA is also an emerging field. sigmaaldrich.comsigmaaldrich.com The high nitrogen content of BTA enables the formation of nitrogen-doped carbon dots (NCDs) through simple hydrothermal or solvothermal methods. sigmaaldrich.comsigmaaldrich.com These NCDs exhibit unique fluorescence properties, with research demonstrating their potential as selective fluorescent probes for detecting metal ions like Mg²⁺ in aqueous solutions. sigmaaldrich.comsigmaaldrich.com The higher nitrogen content compared to other precursors like 1,2,4-benzenetriamine dihydrochloride (B599025) is linked to generating longer-wavelength, red-emitting carbon dots.

Material ArchitecturePrecursorsKey Properties & Potential Applications
Dendritic Scaffolds This compound, HexaketocyclohexaneWater-soluble, π-conjugated structures for electronics and optoelectronics. mdpi.comomicsdi.org
Benzimidazole-Linked Polymers (BILPs) This compound, Tris(4-formylphenyl)amineUltramicroporous networks with high selectivity for CO₂ capture. mdpi.comsigmaaldrich.com
Coordination Polymers This compound, Transition Metals (Ni, Cu)Conductive polymers for use as electrode materials in batteries. researchgate.netskoltech.ru
Nitrogen-Doped Carbon Dots (NCDs) This compoundFluorescent nanomaterials for use as selective sensors. sigmaaldrich.comsigmaaldrich.com

Enhanced Functionality in Advanced Energy and Catalytic Systems

The unique electronic and structural properties of BTA-based materials are being harnessed to improve the performance of advanced energy systems. Research is focused on exploiting the redox-active nature of the BTA molecule and the materials derived from it.

In the field of energy storage , BTA is a cornerstone for developing next-generation battery components. Coordination polymers derived from BTA and metals like nickel and copper are being investigated as both anode and cathode materials for lithium-ion batteries (LIBs). researchgate.net These materials demonstrate impressive cycling stability and potential for ultrafast charging. researchgate.net For instance, a nickel-based coordination polymer showed a specific capacity of 83 mAhg⁻¹ at a high current density of 20 Ag⁻¹ and retained 79% of this capacity after 20,000 cycles. researchgate.net The copper-based polymer, when used as a cathode, reached a specific capacity of up to 262 mAhg⁻¹. researchgate.netskoltech.ru

Beyond LIBs, these nickel-based polymers are being considered as a promising alternative to lithium titanate for safer, high-capacity anodes in lithium, sodium, and potassium-based batteries. skoltech.ru Additionally, the tetrahydrochloride salt of BTA has been developed as a dual-function electrolyte additive for highly stable lithium metal batteries (LMBs). researchgate.net It helps to form a stable, inorganic-rich solid electrolyte interphase (SEI) layer, enabling a symmetric cell to cycle for over 2500 hours. researchgate.net

Energy System ApplicationBTA-Based MaterialPerformance Enhancement
Lithium-Ion Battery (LIB) Anode Nickel(II)-BTA Coordination PolymerHigh-rate capability (83 mAhg⁻¹ at 20 Ag⁻¹) and excellent cycling stability (>20,000 cycles). researchgate.net
Lithium-Ion Battery (LIB) Cathode Copper(II)-BTA Coordination PolymerHigh specific capacity (up to 262 mAhg⁻¹). researchgate.netskoltech.ru
Lithium Metal Battery (LMB) Electrolyte This compound tetrahydrochlorideAdditive that promotes a stable LiCl-rich SEI, enabling stable cycling for over 2500 hours. researchgate.net

While direct applications in catalysis are less explored, the fundamental properties of BTA-based materials, such as their high surface area in porous networks and the presence of redox-active metal centers in coordination polymers, suggest a strong potential for future research in this domain.

Interdisciplinary Research with Computational Materials Design

The integration of computational materials design with experimental synthesis represents a powerful, interdisciplinary approach to accelerating the discovery and optimization of BTA-based materials. mpie.de By using advanced simulation techniques, researchers can predict the properties of novel materials before they are synthesized in the lab, saving time and resources. mcl.at

First-principles calculations based on density functional theory (DFT) are being used to explore the potential of BTA in creating novel functional materials. mcl.atbam.de For example, a computational study on one-dimensional coordination polymers made from BTA and various transition metals (Cr, Mn, Fe, Co, Ni, Cu) predicted their magnetic and electronic properties. acs.org The study revealed that manganese- and iron-based BTA polymers are bipolar magnetic semiconductors, which could be transformed into half-metals by carrier doping. acs.org This theoretical insight opens the door to designing new materials for spintronic applications.

This synergy between computational prediction and experimental validation allows for a more targeted and efficient design of materials with tailored functionalities, from enhanced energy storage capacity to specific gas adsorption selectivities. mpie.demcl.at

Computational MethodApplication to BTA-Based MaterialsPredicted Outcome / Insight
First-Principles Calculations 1D Transition Metal-BTA Coordination PolymersPrediction of diverse magnetic properties; Mn-BTA and Fe-BTA identified as bipolar magnetic semiconductors. acs.org
Molecular Docking Screening for biological activityIdentification of this compound tetrahydrochloride as a potent FAK inhibitor for cancer therapy. acs.org
Combined Computational & Experimental Studies BTA as a battery electrolyte additiveElucidation of the mechanism for forming a stable, inorganic-rich SEI layer on lithium metal anodes. researchgate.net

Q & A

Q. Basic

  • Storage : Keep tetrahydrochloride salt desiccated at 0–6°C to prevent hydrolysis .
  • Light sensitivity : Use amber glassware to avoid photodegradation of amine groups.
  • Reactivity : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive diazonium salt formation .

What strategies are effective for synthesizing derivatives like 3,6-dibromo-1,2,4,5-Benzenetetramine?

Advanced
Bromination under electrophilic substitution conditions:

  • Reagents : Use Br₂ in acetic acid at 40°C for controlled mono-/di-substitution .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane) to track reaction progress.
  • Yield optimization : Excess HBr scavengers (e.g., NaHCO₃) improve di-substituted product purity (>98%) .

What thermodynamic properties influence experimental design?

Q. Basic

PropertyValueRelevanceSource
Melting point259–264°C (salt)Determines solvent choice for synthesis
Density1.401 g/cm³ (salt)Affects crystallization efficiency
Solubility>10 mg/mL in water (salt)Guides solvent selection for assays

How can computational modeling enhance research on this compound?

Q. Advanced

  • DFT calculations : Predict electronic structure and reactivity (e.g., HOMO-LUMO gaps for redox activity) .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA grooves) to prioritize in vitro testing .

How should contradictory data in literature be addressed?

Q. Advanced

  • Case example : Discrepancies in reported melting points (259–264°C vs. 233.6°C) may arise from polymorphic forms. Mitigation steps:
    • Standardized protocols : Use DSC with controlled heating rates (5°C/min) .
    • Batch verification : Cross-check purity via elemental analysis .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .
  • Waste disposal : Neutralize acidic residues (e.g., with NaOH) before disposal .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.